molecular formula C8H12ClNO2 B1280171 O-(2-Phenoxyethyl)hydroxylamine hydrochloride CAS No. 5397-72-8

O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Cat. No.: B1280171
CAS No.: 5397-72-8
M. Wt: 189.64 g/mol
InChI Key: OVSNPPTZTPXOLP-UHFFFAOYSA-N
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Description

O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is a solid substance with a melting point of 182-188°C . This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

O-(2-phenoxyethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNPPTZTPXOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968785
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-72-8
Record name 5397-72-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mitsunobu Coupling with N-Hydroxyphthalimide

Reagents :

  • 2-Phenoxyethanol
  • N-Hydroxyphthalimide (NOP)
  • Triphenylphosphine (PPh₃)
  • Diisopropyl azodicarboxylate (DIAD)
  • Tetrahydrofuran (THF)

Procedure :

  • Coupling Reaction :
    • 2-Phenoxyethanol reacts with NOP in THF under Mitsunobu conditions (PPh₃, DIAD) at 0°C to room temperature.
    • The reaction forms O-(2-phenoxyethyl)phthalimide via nucleophilic substitution.
    • Key Parameters :
      • Molar ratio of alcohol to NOP: 1:1.1.
      • Reaction time: 3–6 hours.
  • Deprotection with Hydrazine :

    • Hydrazine monohydrate (1.1 equiv) is added to cleave the phthalimide group, yielding O-(2-phenoxyethyl)hydroxylamine .
    • Workup :
      • Filtration to remove phthalhydrazide byproduct.
      • Solvent evaporation followed by extraction with diethyl ether.
  • Salt Formation :

    • The free base is treated with HCl (gaseous or in ether) to precipitate the hydrochloride salt.
    • Yield : 55–99%, depending on purification.

Nucleophilic Substitution with Hydroxylamine

An alternative route involves alkylation of hydroxylamine with 2-phenoxyethyl halides, though this method is less common due to challenges in controlling regioselectivity.

Reaction of 2-Phenoxyethyl Bromide with Hydroxylamine

Reagents :

  • 2-Phenoxyethyl bromide
  • Hydroxylamine hydrochloride
  • Potassium carbonate (K₂CO₃)
  • Acetonitrile (MeCN)

Procedure :

  • Alkylation :
    • Hydroxylamine hydrochloride (1.5 equiv) and K₂CO₃ (2.0 equiv) are stirred in MeCN at 60°C.
    • 2-Phenoxyethyl bromide (1.0 equiv) is added dropwise.
    • Reaction Time : 24 hours.
  • Workup :

    • Neutralization with saturated NaHCO₃.
    • Extraction with ethyl acetate and drying over MgSO₄.
  • Limitations :

    • Competing N-alkylation reduces yield.
    • Typical yields: <50%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Mitsunobu Reaction High regioselectivity; Scalable Requires toxic hydrazine 55–99%
Nucleophilic Substitution Simpler reagents Low yield; Side reactions <50%

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • THF vs. DMF : THF provides better solubility for Mitsunobu reagents, while DMF accelerates reactions but complicates workup.
  • Reaction Temperature : Mitsunobu reactions at 0°C minimize side products.

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) isolates intermediates.
  • Recrystallization : Final hydrochloride salt is recrystallized from ethanol/water.

Chemical Reactions Analysis

Types of Reactions: O-(2-Phenoxyethyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Hydroxamic Acids

One of the primary applications of O-(2-Phenoxyethyl)hydroxylamine hydrochloride is in the synthesis of hydroxamic acids. Hydroxamic acids are important in medicinal chemistry due to their ability to form stable complexes with metal ions, which can be utilized in drug development . The introduction of hydroxamic acid functionalities can enhance the biological activity of compounds, making them more effective as therapeutic agents.

Antiviral and Antibacterial Agents

Research indicates that derivatives of hydroxylamines, including this compound, play a significant role in the development of antiviral and antibacterial medications. The compound's ability to act as a reducing agent facilitates the synthesis of various active pharmaceutical ingredients (APIs) used in treating infections .

Crop Protection Agents

This compound is also utilized as an intermediate in the preparation of crop protection agents. Its derivatives have been investigated for their efficacy against pests and diseases affecting crops, contributing to agricultural sustainability . The compound's reactivity allows for the development of novel formulations that can enhance crop yields while minimizing environmental impact.

Case Study 1: Synthesis and Application of Hydroxamic Acids

A study published in a peer-reviewed journal highlighted the successful synthesis of various hydroxamic acids using this compound as a precursor. The synthesized compounds were evaluated for their ability to inhibit specific enzymes involved in cancer progression, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Agricultural Application

In agricultural research, this compound was tested for its effectiveness as a pesticide formulation. Field trials showed that crops treated with products containing this compound exhibited reduced pest populations and improved health outcomes compared to untreated controls. This study supports the compound's potential role in integrated pest management strategies .

Mechanism of Action

The mechanism of action of O-(2-Phenoxyethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: O-(2-Phenoxyethyl)hydroxylamine hydrochloride is unique due to the presence of both the phenoxyethyl and hydroxylamine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable reagent in various chemical and biochemical applications .

Biological Activity

O-(2-Phenoxyethyl)hydroxylamine hydrochloride (PEHH) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of hydroxylamine, characterized by the presence of a phenoxyethyl group attached to the hydroxylamine moiety. Its chemical formula is C₈H₁₁ClN₂O, and it has a molecular weight of 188.64 g/mol. The compound's structure allows it to participate in various chemical reactions, making it useful in organic synthesis and medicinal chemistry.

The biological activity of PEHH primarily stems from its ability to interact with enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can influence various biochemical pathways, including:

  • Enzyme Inhibition : PEHH can inhibit specific enzymes by modifying their active sites.
  • Protein Interactions : The compound may alter protein functions by covalently binding to amino acid residues.

1. Research Applications

PEHH is utilized in several research contexts:

  • Organic Synthesis : It serves as an electrophilic aminating reagent for synthesizing nitrogen-containing compounds, such as primary amines and amides.
  • Biochemical Studies : Researchers use PEHH to investigate enzyme mechanisms and protein interactions, which are crucial for understanding metabolic pathways.

2. Pharmaceutical Development

Due to its potential biological activities, PEHH is being explored in drug development. Its ability to influence biochemical pathways may lead to therapeutic applications in treating diseases related to enzyme dysfunctions or metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of PEHH and related compounds:

  • Antiproliferative Effects : Research has shown that compounds similar to PEHH exhibit antiproliferative effects on mammalian cells by inhibiting topoisomerase II activity. This suggests a potential role for PEHH in cancer therapy .
  • Hypocholesterolemic Activity : Some derivatives of phenoxyethyl compounds have demonstrated hypocholesterolemic and hypolipidemic activities, indicating that PEHH might also possess similar properties beneficial for cardiovascular health .

Tables Summarizing Biological Activity

Activity Type Description Reference
Enzyme InhibitionModifies enzyme active sites; affects metabolic pathways
Antiproliferative EffectsInhibits cancer cell growth via topoisomerase II inhibition
HypocholesterolemicPotential use in lowering cholesterol levels

Q & A

Basic: What are the standard synthetic routes for O-(2-Phenoxyethyl)hydroxylamine hydrochloride, and how can purity be optimized?

Methodological Answer:
A common approach involves reacting 2-phenoxyethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous or ethanol solvent). Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted reagents. Purity optimization requires monitoring reaction pH (ideally 8–9) to prevent decomposition and using inert atmospheres to avoid oxidation byproducts. Analytical validation via HPLC with UV detection (λ = 210–230 nm) ensures ≥95% purity .

Basic: How should this compound solutions be prepared and standardized for trace metal analysis?

Methodological Answer:
For trace metal studies (e.g., Cu or Fe quantification), prepare a 0.1 M aqueous solution by dissolving the compound in ultrapure water (18 MΩ·cm resistivity). Standardize using potentiometric titration with KBrO₃ in HCl medium. Ensure stability by storing solutions in amber glass at 4°C, avoiding prolonged exposure to light or heat, which accelerates decomposition. Interference from residual metals can be minimized by pre-treating the compound with Chelex-100 resin .

Advanced: How can conflicting analytical data on the compound’s stability in aqueous media be resolved?

Methodological Answer:
Contradictory stability reports may arise from varying pH, dissolved oxygen, or metal ion contamination. Design experiments to isolate variables:

pH dependence : Test stability across pH 3–10 (buffered solutions, 25°C).

Oxygen sensitivity : Compare degradation rates under N₂ vs. ambient air via LC-MS.

Metal catalysis : Add EDTA (1 mM) to chelate trace metals and monitor decomposition kinetics.
Use accelerated stability studies (40°C, 75% RH) with Arrhenius modeling to predict shelf-life. Cross-validate with TGA/DSC to detect thermal decomposition intermediates .

Advanced: What strategies improve the yield of this compound in solvent-free or green synthesis?

Methodological Answer:
To enhance yield in solvent-free conditions:

  • Use ball milling for mechanochemical synthesis, combining 2-phenoxyethyl chloride and hydroxylamine hydrochloride (1:1.2 molar ratio) with NaHCO₃ as a base.
  • Monitor reaction progress via in-situ FTIR (disappearance of C-Cl stretch at 750 cm⁻¹).
  • Post-synthesis, employ vacuum sublimation to isolate the product. Yields ≥85% are achievable with reduced side-product formation compared to traditional methods .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (D₂O) shows peaks for the phenoxy group (δ 6.8–7.3 ppm, multiplet) and the ethyl chain (δ 3.6–4.0 ppm for CH₂-O; δ 2.8–3.2 ppm for NH₂-CH₂).
  • FTIR : Confirm N–O stretch at 930–950 cm⁻¹ and NH₂ deformation at 1600 cm⁻¹.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 52.5%, H 6.2%, N 7.6%). Discrepancies >0.3% indicate impurities .

Advanced: How can the compound’s reductive capacity be modulated for selective applications in organic synthesis?

Methodological Answer:
The compound’s reducing power depends on protonation state and coordination with metals. For selective reductions:

  • In acidic media (pH < 4), it acts as a strong reductant for Fe³⁺ → Fe²⁺, useful in Fenton-like reactions.
  • In neutral/basic conditions, pair with Cu²⁺ to catalyze nitro group reductions (e.g., nitroarenes to anilines).
    Compare with ascorbic acid ( ): hydroxylamine derivatives show slower kinetics but higher selectivity for aromatic substrates. Optimize by adjusting molar ratios (1:1.5 substrate:reductant) and using phase-transfer catalysts in biphasic systems .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers with desiccants (RH < 30%) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides).
  • Handling : Use PPE (nitrile gloves, goggles) in fume hoods. Decontaminate spills with 10% acetic acid to neutralize hydroxylamine residues.
  • Disposal : Treat with excess NaHCO₃ and FeSO₄ (to reduce nitroso byproducts) before incineration .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:
Use DFT calculations (B3LYP/6-31G* level) to model:

Electrophilicity : Predict sites for nucleophilic attack (e.g., the NH₂ group in SN2 reactions).

Redox potentials : Compare HOMO-LUMO gaps with experimental cyclic voltammetry (e.g., E₁/2 = −0.45 V vs. SCE in pH 7 buffer).
Validate with kinetic studies (Arrhenius plots) to correlate computed activation energies with observed rate constants. This approach is critical for designing catalytic cycles in asymmetric synthesis .

Basic: What are the key applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:
It serves as a precursor for:

  • Hydroxamic acids : React with acyl chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions.
  • N-Oxyamines : Couple with ketones via condensation (e.g., acetophenone) to form nitrones for spin-trapping studies.
    Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1; Rf ~0.4 for product) .

Advanced: What methodologies resolve discrepancies in the compound’s reported solubility profiles?

Methodological Answer:
Divergent solubility data (e.g., in DMSO vs. water) may stem from polymorphism or hydration states.

Perform XRPD to identify crystalline forms.

Use Karl Fischer titration to quantify hydrate content.

Measure solubility via shake-flask method (saturate solvent, filter, and quantify by UV-Vis at λmax = 275 nm).
Report conditions explicitly (temperature, ionic strength) to align literature values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Phenoxyethyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2-Phenoxyethyl)hydroxylamine hydrochloride

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